The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine)-2-phenylacetamide has been described in the literature. [] The synthetic pathway involves several steps, starting from the preparation of a key intermediate, 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired compound.
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has been explored for its potential anticancer activity. [] In vitro studies, as reported by the National Cancer Institute (NCI), have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including those derived from:
The compound demonstrated notable potency against SNB-19 (CNS), OVCAR-8 (ovarian), and NCI-H46 (CNS) cell lines. [] Furthermore, its activity against several cancer types, including CNS, ovarian, renal, breast, prostate, and melanoma cancers, surpassed that of the known anticancer drug Imatinib. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6